molecular formula C17H12Cl2N2O3 B3480387 5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

Cat. No. B3480387
M. Wt: 363.2 g/mol
InChI Key: KKCFXBNENCBJDP-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, also known as DCB-3503, is a novel compound that has been studied for its potential therapeutic applications. This compound belongs to the class of imidazolidinedione derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is not fully understood. However, it has been proposed that it acts by modulating the activity of GABA receptors in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability. Additionally, it has been found to reduce the levels of glutamate, which is a neurotransmitter that is involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione in lab experiments is its ability to exhibit multiple biological activities. This makes it a useful compound for studying the mechanisms of action of various drugs and their potential therapeutic applications. However, one of the limitations of using 5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to understand the exact mechanisms of action of 5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione and its potential therapeutic applications in the treatment of various neurological disorders. Finally, there is a need for more studies to investigate the safety and toxicity of this compound in humans.

Scientific Research Applications

5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, it has been shown to have potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

(5E)-5-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c18-13-6-3-11(7-14(13)19)9-24-12-4-1-10(2-5-12)8-15-16(22)21-17(23)20-15/h1-8H,9H2,(H2,20,21,22,23)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCFXBNENCBJDP-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione
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5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione
Reactant of Route 3
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

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